Deschloro-Zopiclone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

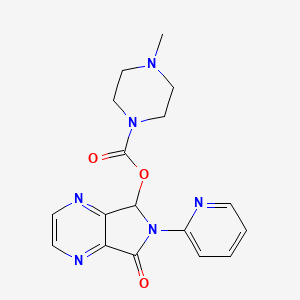

Deschloro-Zopiclone is a derivative of Zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. Zopiclone belongs to the cyclopyrrolone class and is known for its sedative and muscle relaxant properties. This compound, as the name suggests, is a modified version of Zopiclone where the chlorine atom is removed from the molecular structure. This modification can potentially alter its pharmacological properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Deschloro-Zopiclone involves several steps, starting from the basic structure of Zopiclone. One common method includes the removal of the chlorine atom from Zopiclone through a dechlorination reaction. This can be achieved using various reagents and catalysts under controlled conditions. For instance, the reaction may involve the use of palladium catalysts in the presence of hydrogen gas to facilitate the removal of the chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound would follow a similar synthetic route but on a larger scale. The process would involve the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize the efficiency of the dechlorination process.

Analyse Chemischer Reaktionen

Types of Reactions: Deschloro-Zopiclone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of reduced derivatives with altered pharmacological properties.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Deschloro-Zopiclone has several applications in scientific research, including:

Chemistry: Used as a model compound to study the effects of dechlorination on the pharmacological properties of cyclopyrrolones.

Biology: Investigated for its potential effects on neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.

Medicine: Explored for its potential use as a hypnotic agent with potentially fewer side effects compared to Zopiclone.

Industry: Used in the development of new pharmaceutical formulations and as a reference compound in analytical chemistry.

Wirkmechanismus

Deschloro-Zopiclone exerts its effects by modulating the GABA_A receptor complex. It binds to the alpha subunit of the GABA_A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, sedation and muscle relaxation. The removal of the chlorine atom may alter its binding affinity and efficacy at the GABA_A receptor, potentially leading to differences in its pharmacological profile compared to Zopiclone.

Vergleich Mit ähnlichen Verbindungen

Zopiclone: The parent compound, known for its hypnotic and muscle relaxant properties.

Eszopiclone: The active S-enantiomer of Zopiclone, used for the treatment of insomnia.

Zolpidem: Another nonbenzodiazepine hypnotic agent, known for its rapid onset of action.

Zaleplon: A short-acting hypnotic agent with a different chemical structure but similar pharmacological effects.

Uniqueness: Deschloro-Zopiclone is unique due to the absence of the chlorine atom, which may result in altered pharmacokinetics and pharmacodynamics. This modification can potentially lead to differences in its efficacy, side effect profile, and therapeutic applications compared to other similar compounds.

Biologische Aktivität

Deschloro-Zopiclone is a derivative of Zopiclone, a non-benzodiazepine hypnotic agent primarily used for the treatment of insomnia. Understanding its biological activity is crucial for evaluating its pharmacological profile and potential therapeutic applications. This article synthesizes findings from various research studies, clinical trials, and case reports to provide a comprehensive overview of this compound's biological activity.

This compound shares a structural similarity with Zopiclone but lacks the chlorine atom at the 2-position of the cyclopyrrolone core. This modification may influence its pharmacodynamics and pharmacokinetics. Both compounds act primarily as agonists at the GABAA receptor complex, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system (CNS) .

The mechanism of action involves selective binding to the alpha-1 subunit of the GABAA receptor, which is responsible for sedative effects. This modulation leads to increased chloride ion influx, resulting in hyperpolarization of neurons and subsequent sedation .

Pharmacological Properties

The biological activity of this compound can be characterized by several pharmacological properties:

Case Study Overview

A review of clinical cases involving Zopiclone provides insights into potential outcomes associated with this compound usage:

- Addiction Potential : A notable case involved a patient who developed dependence on Zopiclone after prolonged use. Symptoms included severe rebound insomnia upon withdrawal, highlighting the need for cautious prescribing practices . Similar dependency risks might be anticipated with this compound.

- Withdrawal Effects : Withdrawal symptoms reported in patients included anxiety, tremors, and palpitations. These findings suggest that this compound may carry similar risks during cessation .

Table 1: Summary of Clinical Findings Related to Zopiclone

| Study | Population | Dosage | Findings |

|---|---|---|---|

| Mamelak et al., 1982 | Insomniac patients | 7.5 mg | No carry-over effect; no rebound insomnia |

| Dorian et al., 1983 | Normal volunteers | 7.5 mg | Increased anxiety post-withdrawal |

| Pecknold et al., 1990 | Chronic insomniacs | 7.5 mg | Return to baseline sleep variables after withdrawal |

| Lemoine et al., 1995 | Chronic insomniacs | 7.5 mg | Withdrawal effects despite tapering dose |

Metabolism and Pharmacokinetics

This compound's metabolism is expected to follow pathways similar to those of Zopiclone, primarily involving hepatic metabolism through oxidation and demethylation processes. Key metabolites include:

- N-Oxide Derivative : Exhibits weak pharmacological activity (~12%).

- N-desmethyl Metabolite : Largely inactive (~16%) .

The elimination half-life is anticipated to be comparable to that of Zopiclone, approximately 5 hours under normal conditions but may extend in individuals with hepatic impairment .

Eigenschaften

IUPAC Name |

(5-oxo-6-pyridin-2-yl-7H-pyrrolo[3,4-b]pyrazin-7-yl) 4-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3/c1-21-8-10-22(11-9-21)17(25)26-16-14-13(19-6-7-20-14)15(24)23(16)12-4-2-3-5-18-12/h2-7,16H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNVOZOBTKAVFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.